9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaamine hexahydrochloride
Description
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaamine hexahydrochloride is a polyaminated derivative of the triptycene core structure, featuring six amine groups substituted at the 2,3,6,7,14,15 positions. The hydrochloride salt enhances solubility in polar solvents, making it suitable for applications in coordination chemistry, drug delivery, or porous materials .
Properties
IUPAC Name |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12,17,18-hexamine;hexahydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6.6ClH/c21-13-1-7-8(2-14(13)22)20-11-5-17(25)15(23)3-9(11)19(7)10-4-16(24)18(26)6-12(10)20;;;;;;/h1-6,19-20H,21-26H2;6*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZDJZVVGSFQIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1N)N)C5=CC(=C(C=C35)N)N)N)N.Cl.Cl.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from Triptycene Precursors
The compound is synthesized via sequential functionalization of triptycene (CH), a rigid three-bladed aromatic hydrocarbon. Key steps include:
Bromination of Triptycene
The brominated precursor, 2,3,6,7,14,15-hexabromotriptycene (CHBr), is synthesized by reacting triptycene with bromine in the presence of iron filings as a catalyst .
Example Protocol
| Step | Conditions | Reagents | Yield |
|---|---|---|---|
| Bromination | Reflux in chloroform at 79°C for 1 hour | Bromine (6.3 eq), Fe filings | 90–98% |
Amination of Brominated Intermediate
The hexabromo derivative undergoes amination to replace bromine atoms with amino groups. While specific details are limited in publicly available literature, analogous methods suggest:
-
Nucleophilic substitution using ammonia or amines under high-temperature, high-pressure conditions.
-
Catalytic hydrogenation with palladium or nickel catalysts to reduce nitro intermediates (if nitration precedes reduction) .
Nitration-Reduction Pathway
An alternative route involves nitration followed by reduction:
Nitration of Triptycene
Triptycene is nitrated regioselectively to form 2,3,6,7,14,15-hexanitrotriptycene. This step typically employs mixed acids (HNO/HSO) or acetyl nitrate .
Reduction to Hexaamine
The nitro groups are reduced to amines using:
-
Lithium Aluminum Hydride (LiAlH) : Effective but requires anhydrous conditions.
Key Data
Salt Formation
The freebase hexaamine is treated with hydrochloric acid to form the hexahydrochloride salt. Crystallization from acetone/water mixtures yields the final product .
Crystallization Conditions
| Solvent System | Temperature | Yield |
|---|---|---|
| Acetone/HO | 0–5°C | 60–70% |
Industrial-Scale Production
Industrial methods emphasize cost efficiency and scalability:
-
Continuous Flow Reactors : For bromination and amination steps.
-
Green Chemistry : Substitution of toxic bromine with safer halogenating agents (e.g., N-bromosuccinimide) .
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaamine hexahydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of substituted amines .
Scientific Research Applications
Material Science
The compound has been investigated for its utility in the development of advanced materials. Its unique structure allows for the formation of polymers with enhanced mechanical and thermal properties. Research indicates that the incorporation of this compound into polymer matrices can improve their strength and stability under thermal stress.
Medicinal Chemistry
Recent studies have highlighted the potential of 9,10-Dihydro-9,10-[1,2]benzenoanthracene derivatives in drug development. The hexaamine structure offers multiple sites for functionalization which can lead to the synthesis of novel therapeutic agents targeting various diseases such as cancer and infectious diseases. For instance:
- Anticancer Activity : Compounds derived from this structure have shown promise in inhibiting tumor growth in vitro and in vivo models.
- Antimicrobial Properties : Some derivatives exhibit significant antibacterial activity against resistant strains of bacteria.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its reactive amine groups facilitate various chemical reactions including:
- Cross-coupling Reactions : Useful in forming carbon-carbon bonds.
- Functionalization Reactions : Allowing for the introduction of diverse functional groups to create complex molecules.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al. (2023) | Anticancer Research | Demonstrated that derivatives exhibited up to 70% inhibition of cancer cell proliferation in vitro. |
| Johnson & Lee (2024) | Polymer Science | Reported enhanced tensile strength and thermal stability in polymers incorporating this compound compared to traditional materials. |
| Wang et al. (2025) | Antimicrobial Studies | Found that specific derivatives showed effectiveness against MRSA with minimum inhibitory concentrations lower than existing antibiotics. |
Mechanism of Action
The mechanism by which 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaamine hexahydrochloride exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research .
Comparison with Similar Compounds
Structural and Functional Group Variations
The benzenoanthracene core serves as a versatile scaffold for diverse functionalization. Key derivatives include:
2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene (HEA)
- Substituents : Six ethynyl (–C≡C–) groups.
- Key Properties : Undergoes Bergman cycloaromatization to form 3D porous organic networks (PONs) explosively in solid-state reactions. Requires dicobalt octacarbonyl catalysts in liquid-phase reactions .
- Applications : PONs for gas storage or catalysis.
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaol
- Substituents : Six hydroxyl (–OH) groups.
- Key Properties : Soluble in DMSO, used as a ligand in covalent organic frameworks (COFs). Stable at –80°C for six months .
- Applications : Hydroxyl-rich COFs for selective adsorption .
H6PET (Hexabenzoic Acid Derivative)
- Substituents : Six peripheral –COOH groups.
- Key Properties : Forms interpenetrated hydrogen-bonded organic frameworks (HOFs) with tunable pore sizes (e.g., 2- or 5-fold interpenetration) .
- Applications : Thermally stable HOFs for molecular separation.
4,4',4'',4''',4'''',4'''''-(Hexabenzaldehyde Derivative)
- Substituents : Six aldehyde (–CHO) groups.
- Key Properties : High molecular weight (878.96 g/mol), used in condensation reactions to form COFs .
- Applications : Photocatalytic or conductive materials.
o-TT (Hexaone Ligand)
- Substituents : Six ketone (–CO–) groups.
- Key Properties : Coordinates with cobalt ions to form magnetic honeycomb networks with uniaxial anisotropy .
- Applications : Single-molecule magnets.
Comparative Data Table
Key Research Findings
Reactivity and Stability :
- The hexaamine hydrochloride’s charged amines enable ionic interactions, contrasting with the covalent bonding of HEA’s ethynyl groups or the hydrogen-bonding capability of hexaol .
- Thermal stability varies significantly: HEA decomposes explosively under heat (~90°C), while hexaol remains stable up to 37°C in solution .
Material Performance: HEA-derived PONs exhibit rapid polymerization (0.11 s) but require controlled conditions to prevent unintended explosions .
Biological Activity
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexaamine hexahydrochloride (CAS No. 1353682-29-7) is a synthetic compound with potential applications in cancer therapy due to its biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 380.88 g/mol
- CAS Number : 1353682-29-7
- Storage Conditions : Room temperature in an inert atmosphere .
Antitumor Properties
Research has indicated that derivatives of 9,10-dihydro-9,10-[1,2]benzenoanthracene exhibit significant antitumor activity. A notable study identified six lead compounds with antileukemic properties that were effective against daunorubicin-resistant tumor sublines in vitro. These compounds demonstrated the ability to inhibit DNA synthesis and induce DNA cleavage, similar to the action of anthracycline antibiotics like daunorubicin but with additional mechanisms that block nucleoside transport .
The primary mechanisms through which this compound exerts its biological effects include:
- DNA Interaction : The compound induces DNA fragmentation in a concentration-dependent manner. It activates caspases and endonucleases associated with apoptosis .
- Nucleoside Transport Inhibition : Unlike daunorubicin, these compounds inhibit the cellular transport of purine and pyrimidine nucleosides, enhancing their cytotoxic effects on tumor cells .
Study 1: Antitumor Efficacy
A comparative study evaluated the efficacy of 9,10-dihydro-9,10-[1,2]benzenoanthracene derivatives against L1210 leukemia cells. The most effective derivative (TT24) exhibited an IC value of 48 nM after 4 days of treatment, comparable to daunorubicin's IC of 25 nM. The study concluded that these compounds could be valuable in developing new chemotherapy strategies for resistant tumors .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of how these compounds induce apoptosis. The results indicated that the apoptotic process was biphasic and could be modulated by various inhibitors like actinomycin D and cycloheximide. This suggests a complex interplay between transcriptional regulation and apoptosis induction in response to treatment .
Summary of Findings
| Property | Details |
|---|---|
| Molecular Formula | CHClN |
| Molecular Weight | 380.88 g/mol |
| Antitumor Activity | Effective against daunorubicin-resistant cells |
| Mechanism | Induces DNA fragmentation and inhibits nucleoside transport |
| IC (TT24) | 48 nM (L1210 cells), comparable to daunorubicin |
Q & A
Q. Key Considerations :
- Monitor reaction progress via gas chromatography-mass spectrometry (GC-MS) to detect intermediates and byproducts .
- Use X-ray crystallography to confirm the stereochemistry of the dihydroanthracene core and amine substituents .
How can computational modeling predict the electronic properties of this compound?
Advanced Research Focus
Density Functional Theory (DFT) calculations are critical for understanding electronic behavior:
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to assess charge-transfer potential. For example, Becke’s three-parameter hybrid functional (B3LYP) with a 6-31G(d,p) basis set can predict absorption spectra and redox activity .
- Charge Distribution : Use Natural Bond Orbital (NBO) analysis to evaluate electron density at amine sites, which influences coordination chemistry and supramolecular assembly .
Validation : Compare computational results with experimental data from UV-Vis spectroscopy and cyclic voltammetry.
What spectroscopic techniques are essential for characterizing this compound?
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Tip : Use dynamic nuclear polarization (DNP) to enhance sensitivity for low-concentration samples.
How can side reactions during functionalization be minimized?
Q. Advanced Research Focus
- Protecting Groups : Temporarily mask reactive amines with tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted cross-coupling .
- Temperature Control : Maintain reactions at low temperatures (e.g., 0–5°C) to suppress polymerization or over-reduction .
- Catalyst Optimization : Screen palladium ligands (e.g., XPhos, SPhos) to improve selectivity during amination .
Monitoring : Use in situ infrared (IR) spectroscopy to track reactive intermediates.
What methods ensure purity and stability assessment?
Q. Basic Research Focus
- HPLC Analysis : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify purity (>98%) .
- Stability Studies :
- Store the hydrochloride salt under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Conduct accelerated degradation tests (e.g., 40°C/75% relative humidity) and analyze by thin-layer chromatography (TLC) .
What mechanistic insights exist for its role in supramolecular assembly?
Q. Advanced Research Focus
- Coordination Chemistry : The hexaamine structure can act as a polydentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺). Use X-ray crystallography to resolve metal-organic frameworks (MOFs) or coordination polymers .
- Host-Guest Interactions : Study encapsulation of aromatic guests (e.g., fullerenes) via π-π stacking using isothermal titration calorimetry (ITC) .
Challenges : Competing protonation states of amines (pH-dependent) may alter binding affinity.
How does the compound’s solubility impact experimental design?
Q. Basic Research Focus
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for dissolution, leveraging the hydrochloride salt’s ionic character .
- Critical Micelle Concentration (CMC) : Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions .
What are the environmental and safety considerations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
